2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
Description
2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a synthetic ester-amide hybrid compound characterized by a 2-ethylphenyl-substituted amino-oxoethyl group esterified with a 3-methoxyphenylacetate moiety. The 3-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to unsubstituted or ortho-substituted phenyl derivatives . This compound shares synthetic pathways with related esters, such as S-alkylation or microwave-assisted coupling, as observed in structurally similar molecules .
Properties
IUPAC Name |
[2-(2-ethylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-15-8-4-5-10-17(15)20-18(21)13-24-19(22)12-14-7-6-9-16(11-14)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQRSAHUKIGLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate typically involves the reaction of 2-ethylphenylamine with 3-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired ester compound.
Industrial Production Methods
In an industrial setting, the production of 2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino or methoxy derivatives.
Scientific Research Applications
2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table highlights structural analogs, their substituents, molecular data, and applications based on evidence:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Evidence Source |
|---|---|---|---|---|---|
| Ethyl (2-methoxyphenyl)aminoacetate | 2-methoxyphenylamino, oxoethyl acetate | C11H13NO4 | 223.23 | Pharmaceutical intermediate; synthetic precursor | |
| 2-[(2-Acetylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate | 2-acetylphenylamino, 4-chlorophenylacetate | C19H17ClN2O4 | 384.80 | Not specified (structural analog) | |
| 2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl derivatives (e.g., 9 ) | 1,3,4-oxadiazole core, naphthofuran substituents | C21H16N4O5 | 428.38 | Antibacterial activity (e.g., Staphylococcus) | |
| Ethyl 2-[(3-methylphenyl)amino]acetate | 3-methylphenylamino, ethyl acetate | C11H15NO2 | 193.24 | Intermediate for synthesis | |
| [2-(N-methylanilino)-2-oxoethyl] 2-[(3-fluorobenzoyl)amino]acetate | N-methylanilino, 3-fluorobenzoyl substituent | C18H16FN3O4 | 357.34 | Not specified (structural diversity) |
Physicochemical Properties
- Solubility : The 3-methoxyphenyl group enhances hydrophobicity compared to unsubstituted phenyl analogs (e.g., ). This may improve membrane permeability but reduce aqueous solubility.
- Thermal Stability: Analogs like ethyl (3-methylphenyl)aminoacetate () exhibit moderate melting points (~193–220°C), suggesting the target compound may similarly require controlled storage conditions .
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